molecular formula C9H10N4 B167352 2,4-Diamino-6-methylquinazoline CAS No. 1955-61-9

2,4-Diamino-6-methylquinazoline

Cat. No.: B167352
CAS No.: 1955-61-9
M. Wt: 174.2 g/mol
InChI Key: LSNYLNXZYSKOGM-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diamino-6-methylquinazoline can be synthesized through several methods. One common approach involves the reaction of guanidine with 2-aminobenzonitrile, which is then heated at 120°C for 2 hours to produce the desired compound . Another method involves the use of benzoxazinone derivatives, which are intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-methylquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from the reactions of this compound include various substituted quinazolines and quinazolinones. These products often exhibit enhanced biological activities and are used in medicinal chemistry for drug development .

Scientific Research Applications

2,4-Diamino-6-methylquinazoline has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other quinazoline derivatives. In biology, it is studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease progression .

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylquinazoline involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation . This inhibition is particularly useful in cancer treatment, where uncontrolled cell growth is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,4-Diamino-6-methylquinazoline include other quinazoline derivatives such as 2,4-diamino-6-iodo-quinazoline and 2,4-diamino-6-nitroquinazoline . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities.

Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique properties. For instance, the methyl group at the 6-position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes and targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial applications. Continued research on this compound and its derivatives will likely yield new insights and therapeutic agents.

Properties

IUPAC Name

6-methylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNYLNXZYSKOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173222
Record name 2,4-Quinazolinediamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-61-9
Record name 2,4-Diamino-6-methylquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Quinazolinediamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1955-61-9
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIAMINO-6-METHYLQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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